molecular formula C20H30N8O5 B1344587 Sar-Pro-Arg-pNA CAS No. 77695-30-8

Sar-Pro-Arg-pNA

Cat. No. B1344587
CAS RN: 77695-30-8
M. Wt: 462.5 g/mol
InChI Key: JCWLDUJEFLRICN-HOTGVXAUSA-N
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Description

Sar-Pro-Arg-pNA is a chromogenic substrate of α-thrombin . It can be used to test α-thrombin activity . The molecular weight of Sar-Pro-Arg-pNA is 462.50 and its formula is C20H30N8O5 .


Molecular Structure Analysis

The molecular structure of Sar-Pro-Arg-pNA consists of 20 carbon atoms, 30 hydrogen atoms, 8 nitrogen atoms, and 5 oxygen atoms . The exact mass is 462.23391609 g/mol . The InChIKey is JCWLDUJEFLRICN-HOTGVXAUSA-N .


Physical And Chemical Properties Analysis

Sar-Pro-Arg-pNA has a molecular weight of 462.5 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its topological polar surface area is 201 Ų .

Scientific Research Applications

Nanopore Sensing

In the field of molecular biology and diagnostics, Sar-Pro-Arg-pNA's related structures have been explored for the development of novel sensing techniques. For example, a study by Mereuta et al. (2022) demonstrated a single-molecule approach using arginine-tagged peptide nucleic acid (PNA) probes for the detection of nucleic acids. This method was effective for multiplexed discrimination among similar-sized single-stranded DNAs, offering potential applications in medical diagnostics, genetic screening, and disease monitoring, including for viruses like SARS-CoV-2 (Mereuta et al., 2022).

Antimicrobial Peptide Design

In the context of antimicrobial research, peptides similar to Sar-Pro-Arg-pNA have been studied for their potential as antimicrobial agents. A study by Robinson et al. (2005) investigated the properties and structure-activity relationships of macrocyclic analogues of protegrin I, a cationic antimicrobial peptide. The lead compound in this study, which incorporated elements similar to Sar-Pro-Arg-pNA, demonstrated antimicrobial activity against various bacteria, offering insights into the development of new antimicrobial agents (Robinson et al., 2005).

Thrombin Inhibition

In the pharmaceutical industry, peptides like Sar-Pro-Arg-pNA have been studied for their potential as thrombin inhibitors. Research by Shuman et al. (1993) explored the design of potent and selective serine protease inhibitors based on di- and tripeptide arginine aldehydes. These peptides, including compounds like Boc-D-Phe-Pro-Arg-H, have shown promise as pharmacological tools and in the development of clinically useful agents for conditions related to blood coagulation (Shuman et al., 1993).

properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWLDUJEFLRICN-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sar-Pro-Arg-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
WP Mielicki, E Mielicka, SG Gordon - Thrombosis research, 1997 - thrombosisresearch.com
… Np-Tos-Gly-Pro-Arg-pNA, Np-Tos-Gly-Pro-Lys-pNA, Sar-Pro-Arg-pNA, Bz-Phe-Val-Arg-pNA, D-Phe-Pip-Arg-pNA and trans-epoxysuccinyl-L-leucilamido (4-guanidino)-butane (E-64) …
Number of citations: 22 www.thrombosisresearch.com
MT Nieman, AH Schmaier - Biochemistry, 2007 - ACS Publications
… of a small chromogenic substrate (Sar-Pro-Arg-pNA). Previous … inhibitor of thrombin hydrolyzing Sar-Pro-Arg-pNA with a K i … to inhibit hydrolysis of Sar-Pro-Arg-pNA at concentrations up …
Number of citations: 82 pubs.acs.org
A Gugliucci - Clinical biochemistry, 2003 - Elsevier
… activity in a chromogenic assay using SAR-PRO-ARG-pNA as a specific thrombin substrate (… Thrombin substrate is SAR-PRO-ARG-pNA, NT 1553 diluted in the same buffer as above to …
Number of citations: 12 www.sciencedirect.com
MT Skoog, S Mehdi, JS Wiseman, P Bey - Biochimica et Biophysica Acta …, 1989 - Elsevier
Relative values of V max /K m for hydrolysis of 40 peptide p-nitroanilides catalyzed by human Cl s and human acrosin are reported. For Cl s , Ac-Lys(γCbz)-Gly-Arg is the optimum …
Number of citations: 3 www.sciencedirect.com
R Kaiser-Alexnat - Journal of invertebrate pathology, 2009 - Elsevier
… The digestion of the thrombin substrate Sar-Pro-Arg pNA was also very high (3203 nmol/ml/… , very high thrombin activity was detected using the test system Sar-Pro-Arg pNA and TLCK. …
Number of citations: 37 www.sciencedirect.com
A Gugliucci, T Menini - Life Sciences, 2002 - Elsevier
… Using SAR-PRO-ARG-pNA as a specific thrombin substrate, we show that incubation of plasma with MG decreases heparin activation of AT III by up to a 70%, in a dose-dependent …
Number of citations: 81 www.sciencedirect.com
R Bobowiec, J Wessely-Szponder… - Acta Veterinaria …, 2009 - akjournals.com
… Thrombin generation was measured on the basis of hydrolysis of SARPRO-ARG-pNA and lactoferrin concentration was estimated by an ELISA method. The greatest thrombin …
Number of citations: 11 akjournals.com
CL Hsieh, YC Lin, GC Yen, HY Chen - Food chemistry, 2007 - Elsevier
… activity in a chromogenic assay using SAR-PRO-ARG-pNA as a specific thrombin substrate (… Then, 20 μL of SAR-PRO-ARG-pNA (3.1 mM) was added and incubated at an ambient …
Number of citations: 75 www.sciencedirect.com
RI Samuels, AK Charnley, SE Reynolds - Insect biochemistry and molecular …, 1993 - Elsevier
Moulting fluid of pharate adult tobacco hornworm moths, Manduca sexta, contains a novel cuticle-degrading proteinase, designated as MFP-1. The enzyme has been purified using …
Number of citations: 59 www.sciencedirect.com
A Gugliucci - Life sciences, 2008 - Elsevier
… Antithrombin activity was measured with a chromogenic method as the reciprocal of the residual thrombin activity in a chromogenic assay using SAR-PRO-ARG-pNA as a specific …
Number of citations: 38 www.sciencedirect.com

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